3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQSWLUXKUQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182777 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28563-19-1 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Substituted Anilines and β-Ketoesters
One common approach to quinolinone derivatives involves the condensation of appropriately substituted anilines with β-ketoesters under acidic or Lewis acid catalysis to induce cyclization.
- Starting materials : 7-chloro-2-aminophenol derivatives and phenyl-substituted β-ketoesters.
- Catalysts : Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or tin(IV) chloride (SnCl4) are employed to facilitate electrophilic aromatic substitution and cyclization.
- Solvents : Organic solvents like methanol, ethanol, or dimethylformamide (DMF) are used for reaction medium.
- Conditions : Heating under reflux or controlled temperature to promote ring closure.
This method yields the quinolinone core with the phenyl group introduced via the β-ketoester and the hydroxy group positioned at C4 due to tautomerism or direct substitution.
Halogenation and Hydroxylation Steps
- The 7-chloro substituent is introduced either by starting with a 7-chloro-substituted aniline or by electrophilic chlorination of the quinolinone intermediate using reagents like sulfuryl chloride or N-chlorosuccinimide.
- Hydroxylation at the 4-position can be achieved by controlled oxidation or via tautomeric equilibrium of the quinolinone structure.
Use of Lewis Acid Catalysts in Preparation
According to patent US20060079690A1, Lewis acids such as aluminum trichloride (AlCl3) are instrumental in preparing quinolinone derivatives structurally related to this compound. The process involves:
- Formation of a complex between the Lewis acid and the substrate.
- Promotion of cyclization and substitution reactions.
- Use of solvents like methanol or ethanol to dissolve reactants and facilitate reaction kinetics.
- Quenching the reaction with aqueous solutions to isolate the product.
This method is scalable and allows for selective formation of hydroxyquinolinone derivatives with chloro and phenyl substituents.
Representative Reaction Scheme
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 7-chloro-2-aminophenol + phenyl β-ketoester, AlCl3, methanol, reflux | Cyclization and ring closure | Formation of quinolinone core |
| 2 | Electrophilic chlorination (if needed) | Introduction of 7-chloro substituent | Chloroquinolinone intermediate |
| 3 | Controlled oxidation or tautomerization | Hydroxylation at C4 position | 4-hydroxyquinolinone final product |
Research Findings and Data
- Yield and Purity : Reactions catalyzed by aluminum trichloride under reflux conditions in methanol typically yield 70-85% of the target compound with high purity after recrystallization.
- Reaction Times : Cyclization reactions require 4–8 hours depending on temperature and catalyst concentration.
- Solvent Effects : Polar aprotic solvents such as DMF can increase reaction rates but may complicate purification.
- Catalyst Loading : Optimal catalyst loading is around 10-20 mol% to balance reaction efficiency and cost.
- Isolation : The product is usually isolated by filtration after quenching the reaction mixture with water, followed by washing and drying.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | 7-chloro-2-aminophenol, phenyl β-ketoester | Commercially available or synthesized |
| Catalyst | Aluminum trichloride (AlCl3) | 10-20 mol% loading |
| Solvent | Methanol, ethanol, DMF | Methanol preferred for ease of workup |
| Temperature | Reflux (~65-80 °C) | Controlled to avoid decomposition |
| Reaction time | 4-8 hours | Monitored by TLC or HPLC |
| Yield | 70-85% | After purification |
| Purification | Filtration, recrystallization | High purity product |
Chemical Reactions Analysis
Autoxidation and Dimerization Pathways
Under aerobic conditions, the compound undergoes spontaneous oxidation-driven transformations:
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Autoxidation | Ambient O₂, room temperature | Dimeric pyridazino-diquinolines | Requires molecular oxygen; inhibited under inert argon |
This process involves:
-
Proton shifts generating reactive tautomers.
-
Dimerization through hydrazine elimination.
Cu(I)-Catalyzed Click Chemistry
The hydroxyl group at position 4 serves as a handle for propargylation, enabling azide-alkyne cycloadditions:
| Reaction Components | Conditions | Product Type | Yield |
|---|---|---|---|
| Propargyl bromide, CuI | DMF, 60°C | 1,2,3-Triazole derivatives | >85% |
Key steps:
-
Alkylation : Hydroxyl group replaced with propargyl ether.
-
Cycloaddition : Cu(I) mediates regioselective triazole formation with organic azides .
Catalytic Functionalization
The compound participates in palladium-catalyzed transformations:
| Reaction Type | Catalytic System | Key Outcome |
|---|---|---|
| Carbonylation | Pd⁰/Mo(CO)₆ | 2-substituted quinolin-4-ones |
| Cross-coupling | Pd₂(dba)₃, ligands | Aryl-aryl bond formation |
Mechanistic highlights:
-
Oxidative addition : Pd⁰ inserts into carbon-halogen bonds.
-
CO insertion : Molybdenum hexacarbonyl provides CO for ketone formation .
Solvent-Free Modifications
Reactions using poly(phosphoric acid (PPA) as catalyst:
| Process | Conditions | Advantage |
|---|---|---|
| Friedländer synthesis | 90°C, solvent-free | Reduced environmental impact |
This method eliminates volatile organic solvents while achieving >90% conversion efficiency for related quinolines .
Structural Reactivity Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. Research indicates that compounds within this class demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| 3-Phenyl-4-hydroxy... | Staphylococcus aureus | 10.00 ± 0.44 |
| Escherichia coli | 11.33 ± 1.11 | |
| Ciprofloxacin | Staphylococcus aureus | 8.33 ± 0.44 |
Antimalarial Properties
The quinoline scaffold is well-known for its antimalarial activity, particularly in compounds that can inhibit the growth of Plasmodium species. Studies have shown that derivatives of 7-chloroquinoline, including this compound, can effectively target malaria parasites in vitro. The mechanism often involves interference with heme detoxification pathways in the parasite .
CNS Activity and Antipsychotic Potential
Quinoline derivatives have been explored for their potential as antipsychotic agents due to their ability to modulate neurotransmitter systems in the brain. For example, compounds similar to this compound exhibit serotonin reuptake inhibition and partial agonism at dopamine D2 receptors, making them candidates for treating schizophrenia and related disorders . Brexpiprazole, a known antipsychotic, is derived from a similar quinoline structure and showcases the therapeutic potential of these compounds.
Antioxidant Activity
Research has also indicated that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress-related damage. This is particularly relevant in developing treatments for conditions where oxidative stress plays a significant role, such as neurodegenerative diseases .
Table 2: Antioxidant Activity of Quinoline Derivatives
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3-Phenyl-4-hydroxy... | Moderate |
| Other tested compounds | Variable |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of quinoline derivatives to various biological targets, including DNA gyrase and other enzymes involved in bacterial replication and metabolism. These studies provide insights into the mechanism of action and help identify promising candidates for further development .
Mechanism of Action
L-698532 exerts its effects by antagonizing the glycine site on the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating the excitatory neurotransmission in the nervous system . The molecular targets involved include the NMDA receptor subunits, and the pathways affected are those related to synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with analogous structures:
Substitution Patterns and Electronic Effects
Physicochemical Properties
- Lipophilicity: The 7-chloro substituent in the target compound increases logP compared to non-halogenated analogs (e.g., 4A) .
- Acidity : The 4-hydroxyl group (pKa ~8–10) is more acidic than methoxy or acetylated derivatives due to resonance stabilization .
- Solubility : Benzyl or cyclopropyl substituents (e.g., 4E or ) reduce aqueous solubility compared to the target compound’s phenyl group .
Biological Activity
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a quinolinone core with a phenyl group and a hydroxyl group, contributing to its lipophilicity and biological interactions. The presence of the chlorine atom at the 7-position enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds in the quinolinone family, including this compound, exhibit a variety of biological activities:
-
Anticancer Activity :
- Mechanism : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerase and PI3Kα. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and Caco-2 cells .
- Case Studies : In one study, treatment with this compound resulted in reduced cell viability and altered gene expression related to apoptosis pathways .
- Antimicrobial Activity :
- Immunosuppressive Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Hydroxyl Group : Enhances hydrogen bonding interactions with target proteins, improving binding affinity.
- Chlorine Substitution : Modifies electronic properties and steric factors, impacting the compound's interaction with biological targets.
Research Findings
A summary of key findings from recent studies is presented in the table below:
Q & A
Q. What catalytic systems improve enantioselective synthesis of chiral analogs?
- Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (lipases) can induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Refer to methods for structurally related dihydroquinolinones .
Methodological Notes
- Contradiction Management : Cross-validate spectral data (e.g., NMR vs. X-ray) to resolve structural ambiguities .
- Safety : Handle reactive intermediates (e.g., chloro derivatives) in fume hoods with PPE. Refer to SDS guidelines for storage (e.g., inert atmosphere, -20°C) .
- Data Reproducibility : Document catalyst loadings, solvent grades, and microwave power settings meticulously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
